6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine
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Description
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H6BrN3 and a molecular weight of 212.05 . It is also known by the synonyms 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine and 6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring fused with a pyridine moiety . The compound contains a bromine atom, which is a characteristic feature of halogenated heterocycles .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 278-295 °C . The compound is also characterized by its SMILES string: Cc1nc2ncc(Br)cc2[nH]1 .Mechanism of Action
Target of Action
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, they have been used in the synthesis of rimegepant, an approved agent for the treatment of migraines .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives interact with biological targets to exert their effects .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with various biochemical activities, making them promising bioisosteres .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with valuable medicinal properties .
Action Environment
It is known that the bromine atom in the compound gives it the ability to participate in various organic reactions, and the imidazole and pyridine rings allow it to interact with biomolecules .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine involves the reaction of 2-bromo-5-nitropyridine with methylamine followed by reduction of the nitro group and cyclization to form the imidazo[4,5-b]pyridine ring system. The bromine atom is introduced in the final step via a substitution reaction.", "Starting Materials": [ "2-bromo-5-nitropyridine", "methylamine", "sodium borohydride", "acetic acid", "hydrogen gas", "palladium on carbon", "sodium hydroxide", "bromine" ], "Reaction": [ "Step 1: 2-bromo-5-nitropyridine is reacted with excess methylamine in acetic acid to form 2-amino-5-methylpyridine.", "Step 2: The nitro group of 2-amino-5-methylpyridine is reduced to an amino group using sodium borohydride in methanol.", "Step 3: Cyclization of the resulting 2-amino-5-methylpyridine to form the imidazo[4,5-b]pyridine ring system is achieved by heating with sodium hydroxide in ethanol.", "Step 4: The final step involves the substitution of a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring system using bromine in acetic acid in the presence of palladium on carbon as a catalyst and hydrogen gas as a reducing agent." ] } | |
CAS No. |
166047-14-9 |
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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